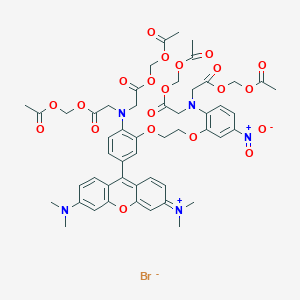
Rhod-590 AM Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhod-590 AM Ester is a membrane-permeant form of the Rhod-590 calcium indicator dye. It is used extensively in scientific research for its ability to measure intracellular calcium levels. The compound is particularly valuable in experiments involving cells and tissues with high levels of autofluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhod-590 AM Ester is synthesized through a series of chemical reactions that involve the esterification of Rhod-590 with acetoxymethyl (AM) groups. The esterification process typically involves the use of anhydrous dimethyl sulfoxide (DMSO) as a solvent and a mild detergent like Pluronic® F-127 to facilitate cell loading .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under desiccated conditions at -20°C to prevent hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions: Rhod-590 AM Ester undergoes hydrolysis once it enters cells. This hydrolysis is facilitated by endogenous esterases, converting this compound into Rhod-590 .
Common Reagents and Conditions:
Hydrolysis: Endogenous esterases within the cell.
Solvent: Anhydrous DMSO.
Dispersing Agent: Pluronic® F-127.
Major Products: The primary product of the hydrolysis reaction is Rhod-590, which is the active form of the dye used for calcium detection .
Wissenschaftliche Forschungsanwendungen
Rhod-590 AM Ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent indicator for calcium determination in chemical assays.
Biology: Employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: Utilized in medical research to study calcium signaling pathways, which are important in understanding diseases like cancer and neurodegenerative disorders.
Industry: Applied in industrial processes that require precise measurement of calcium concentrations
Wirkmechanismus
Rhod-590 AM Ester itself does not bind calcium. Once it enters the cell, it is hydrolyzed by endogenous esterases to form Rhod-590. Rhod-590 then binds to calcium ions, resulting in a fluorescence signal that can be measured. This fluorescence is used to determine the concentration of calcium within the cell .
Vergleich Mit ähnlichen Verbindungen
Rhod-590 AM Ester is part of a family of rhodamine-based calcium indicators. Similar compounds include:
Rhod-2 AM Ester: Another rhodamine-based calcium indicator with different excitation and emission wavelengths.
Fluo-4 AM Ester: A widely used calcium indicator with different spectral properties.
Fura-2 AM Ester: Known for its ratiometric measurement capabilities, which provide more accurate calcium quantification
Uniqueness: this compound is unique due to its long-wavelength excitation and emission properties, making it suitable for experiments in cells and tissues with high autofluorescence .
Eigenschaften
Molekularformel |
C51H56BrN5O21 |
|---|---|
Molekulargewicht |
1154.9 g/mol |
IUPAC-Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-30-72-34(4)60;/h9-16,19-22H,17-18,23-30H2,1-8H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
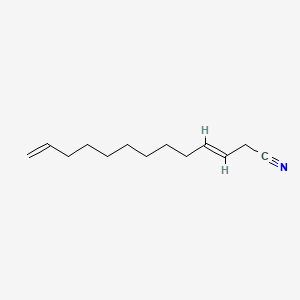
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
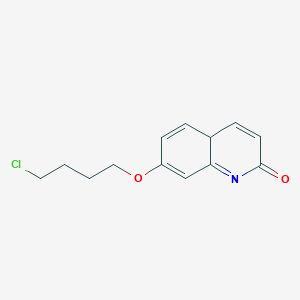

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
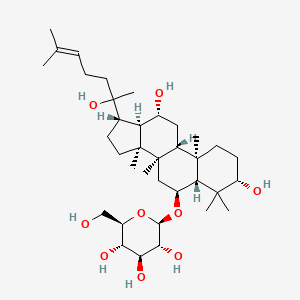
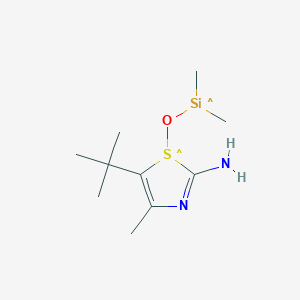
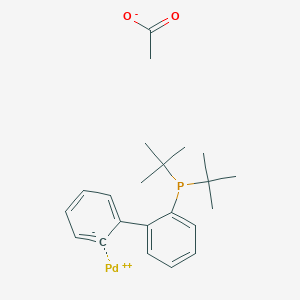
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
